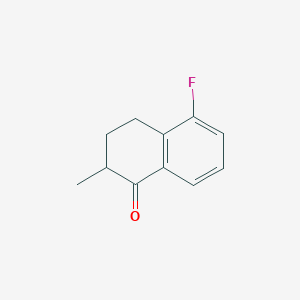

5-Fluoro-2-metil-1,2,3,4-tetrahidronaftalen-1-ona

Descripción general

Descripción

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a chemical compound with the molecular formula C11H11FO . It’s a liquid substance .

Molecular Structure Analysis

The molecular weight of this compound is 178.21 g/mol . The InChI code is 1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid .Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Compuestos similares a “5-Fluoro-2-metil-1,2,3,4-tetrahidronaftalen-1-ona” se han utilizado en la terapia de captura de neutrones de boro y los polímeros de transporte de fármacos de control de retroalimentación en el tratamiento del cáncer debido a su estabilidad y facilidad de obtención .

Actividades antiinflamatorias y analgésicas

Los derivados del indol con similitudes estructurales han mostrado potencial en las actividades antiinflamatorias y analgésicas, lo que podría sugerir posibles aplicaciones para el compuesto en cuestión en la creación de nuevos medicamentos para aliviar el dolor .

Actividad antiviral

Los derivados del indol se han investigado para la actividad antiviral contra una amplia gama de virus de ARN y ADN. Esto sugiere que “this compound” podría explorarse potencialmente para el desarrollo de fármacos antivirales .

Estudios de citotoxicidad

Compuestos similares se han utilizado en estudios de citotoxicidad para determinar el número de células viables en función de la cuantificación de ATP, lo que indica una posible aplicación en la investigación de biología celular .

Andamiaje farmacéutico

Los derivados del indol se han utilizado en reacciones multicomponente sostenibles para ensamblar andamios de interés farmacéutico. Esto apunta a un posible uso del compuesto en cuestión en la síntesis farmacéutica .

Inhibición de la α-glucosidasa

Se sintetizó una serie de derivados de 5-fluoro-2-oxindol e investigó sus actividades inhibitorias de la α-glucosidasa. Esto implica que “this compound” podría investigarse como un nuevo inhibidor para controlar los niveles de glucosa en sangre .

Mecanismo De Acción

Mode of Action

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one may also affect a wide range of biochemical pathways.

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of reactive intermediates.

Cellular Effects

The effects of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase pathways .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects through binding interactions with specific biomolecules. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to significant changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one vary with different dosages in animal models. At low doses, the compound can induce beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.

Metabolic Pathways

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites. This compound can also interact with cofactors such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich areas of the cell .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is critical for its activity and function. It is often found in the mitochondria and endoplasmic reticulum, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, ensuring its proper localization and function .

Propiedades

IUPAC Name |

5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDTXNMPWCQWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

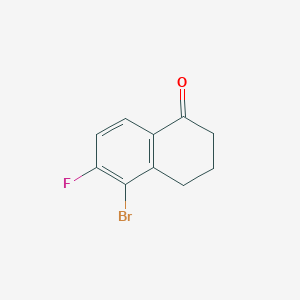

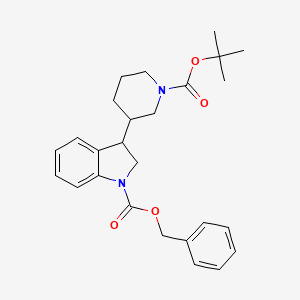

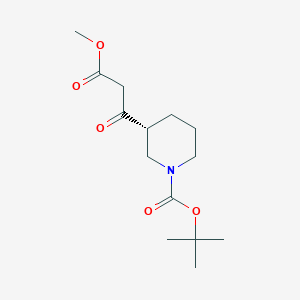

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)

![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)

![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)

![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)

![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)

![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)

![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)